molecular formula C18H20N6O4 B11034923 Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11034923
M. Wt: 384.4 g/mol
InChI Key: OFLBQGQLVXGLJT-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid . The reaction is carried out in ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Biginelli reaction and other similar multicomponent reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.

Scientific Research Applications

Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclohexyl 5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound may also interact with specific enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the presence of a cyclohexyl group and a nitrophenyl group

Properties

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N6O4/c1-11-15(17(25)28-14-5-3-2-4-6-14)16(23-18(19-11)20-21-22-23)12-7-9-13(10-8-12)24(26)27/h7-10,14,16H,2-6H2,1H3,(H,19,20,22)

InChI Key

OFLBQGQLVXGLJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4

Origin of Product

United States

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